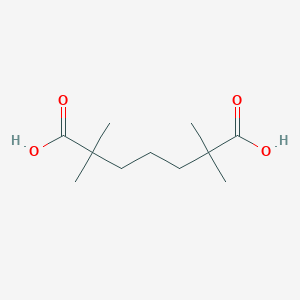

2,2,6,6-Tetramethylpimelic Acid

Overview

Description

Synthesis Analysis

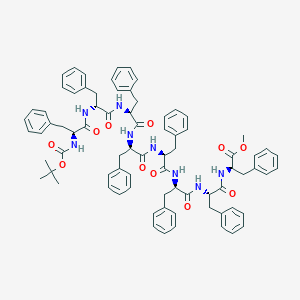

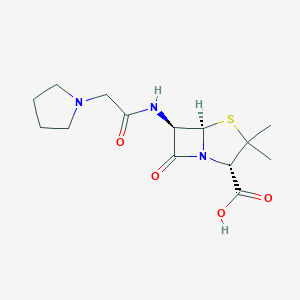

The synthesis of compounds closely related to 2,2,6,6-Tetramethylpimelic acid often involves complex chemical reactions, including solid-phase synthesis techniques. For example, the incorporation of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) into peptides demonstrates the intricacies involved in synthesizing tetrasubstituted amino acids and their derivatives, utilizing Fmoc chemistry and solid-phase synthesis (Martin et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed insights into their configuration and stereochemistry. For instance, the crystal structure determination of stereoisomers of trimethylpimelic acids provides valuable information on their crystalline arrangement and chirality, which can be instrumental in understanding the molecular structure of 2,2,6,6-Tetramethylpimelic acid analogs (Brufani & Fedeli, 1971).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the oxidative coupling of tetrahydroxy biindolyls, offer insights into the reactivity and potential chemical behaviors of 2,2,6,6-Tetramethylpimelic acid. These studies explore how specific conditions and reactants lead to complex polymerization processes, providing a framework for understanding similar reactions (Panzella et al., 2007).

Physical Properties Analysis

The investigation of physical properties, such as crystal structure and hydrogen bonding, in compounds related to 2,2,6,6-Tetramethylpimelic acid, helps in understanding their solid-state characteristics. For example, the study of bis(carboxyethyl)pimelic acid reveals how molecules assemble into diamond-like networks through hydrogen bonding, illustrating the compound's potential for forming specific crystalline structures (Ermer et al., 2003).

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific types of reactions, can be gleaned from studies on related compounds. The synthesis and pharmacological activity investigations provide insights into how molecular modifications affect the compound's reactivity and potential applications in various fields (Dawson et al., 1983).

Scientific Research Applications

Antibacterial Agents and Diaminopimelic Acid Biosynthesis : A study found that di- or tripeptide derivatives containing L-2-aminopimelic acid, an analogue of 2,2,6,6-Tetramethylpimelic Acid, exhibited antibacterial activity against Gram-negative organisms. These peptides inhibit diaminopimelic acid production in bacterial cells, a critical component of their cell wall peptidoglycan (Berges et al., 1986).

Material Science and Biochemistry Applications : A variant of 2,2,6,6-Tetramethylpimelic Acid, namely 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been demonstrated to be an effective β-turn and 310/α-helix inducer in peptides. This compound also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).

Electrochemical Analysis : 2,2,6,6-Tetramethylpimelic Acid derivatives have been used in developing modified electrodes for the selective determination of tetracycline in human urine samples, showcasing its potential in electrochemical analysis (Kesavan et al., 2017).

Study of Chemical and Structural Disorder in Eumelanins : Research has utilized 2,2,6,6-Tetramethylpimelic Acid derivatives to study the electronic and structural properties of eumelanin precursors. This contributes to understanding the physics, chemistry, and biological function of melanins (Tran et al., 2005).

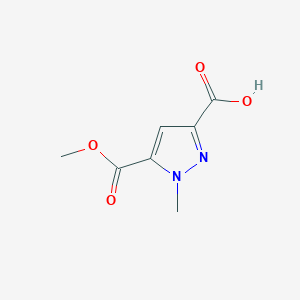

Coordination Polymers and Crystal Architecture : Studies have explored the use of 2,2,6,6-Tetramethylpimelic Acid in the synthesis and characterization of microporous coordination polymers with rare earth metals, highlighting its role in affecting crystal architecture and porosity (Dimos et al., 2000).

Oxidation of Primary Alcohols to Aldehydes : Research has shown that 2,2,6,6-Tetramethylpimelic Acid can catalyze the oxidation of primary alcohols to aldehydes, indicating its potential in organic synthesis (Einhorn et al., 1996).

Solid-phase Synthesis of Peptides : The compound has been used in the solid-phase synthesis of peptides, demonstrating its utility in peptide research and synthesis (Martin et al., 2001).

Supercapacitor Applications : In the field of energy storage, studies have used derivatives of 2,2,6,6-Tetramethylpimelic Acid for developing melanin-based flexible supercapacitors, highlighting its potential in bioelectronics (Kumar et al., 2016).

properties

IUPAC Name |

2,2,6,6-tetramethylheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUJONFLPBQEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369773 | |

| Record name | 2,2,6,6-Tetramethylpimelic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethylpimelic Acid | |

CAS RN |

2941-45-9 | |

| Record name | 2,2,6,6-Tetramethylpimelic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

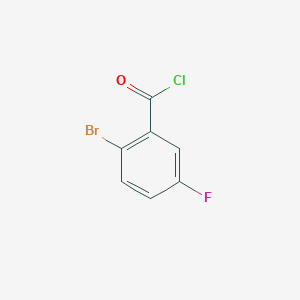

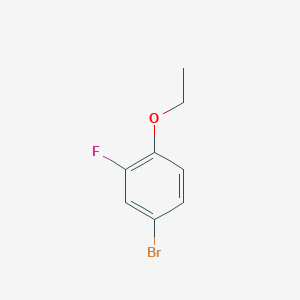

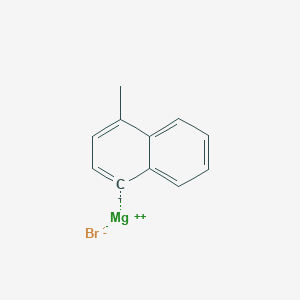

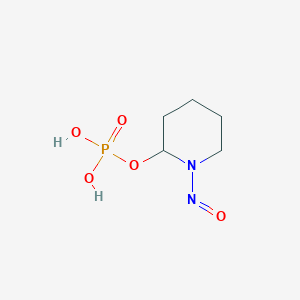

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)